(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate
Overview
Description
“(3R,4R)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate” is an organic compound that has gained attention in recent years due to its unique physical and chemical properties. It is used in the field of asymmetric synthesis and is a part of the pyrrolidines, amines, and amides chiral building blocks .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H20N2O2. The molecular weight is 200.28 g/mol. Unfortunately, the specific linear structure formula or InChI Key is not provided in the search results .Scientific Research Applications
Chemical Synthesis and Application
(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is utilized in chemical synthesis processes. Xue and Silverman (2010) described its use in a tert-butyloxycarbonyl (Boc) group migration via a base-generated alkoxide, involving a unique nine-membered cyclic transition state (Xue & Silverman, 2010). Yoshida et al. (1996) demonstrated its large-scale preparation from L-aspartic acid, highlighting its potential for industrial applications (Yoshida et al., 1996).
Medicinal Chemistry
In medicinal chemistry, this compound serves as a key intermediate. Qin et al. (2014) synthesized tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of the vitamin Biotin, from L-cystine, highlighting its role in biosynthesis of essential molecules (Qin et al., 2014). Di Cesare et al. (1992) explored its use in the synthesis of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones with antimicrobial activity, emphasizing the importance of stereochemistry in maintaining activity (Di Cesare et al., 1992).
Enzymatic Applications
Faigl et al. (2013) reported its involvement in enzyme-catalyzed kinetic resolution, illustrating its role in achieving high enantioselectivity in chemical reactions (Faigl et al., 2013). Similarly, Studer et al. (1995) used its enantiomers as a chiral auxiliary in dipeptide synthesis, further demonstrating its versatility in stereoselective syntheses (Studer et al., 1995).
Synthesis of Biologically Active Compounds
Kubo et al. (1997) developed a method for stereoselective carbon−carbon bond formation using this compound as a chiral auxiliary, leading to chiral α-alkyl succinic acid derivatives, key building blocks for biologically active compounds (Kubo et al., 1997).
Mechanism of Action
Safety and Hazards
The compound has several safety precautions associated with it. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to contact air or water due to potential violent reactions and possible flash fire. The container should be kept tightly closed, handled under inert gas, and protected from moisture .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBXUUPBIKNFEA-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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